molecular formula C13H13BrN2O2 B1371653 1-(4-Bromo-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester CAS No. 1197232-22-6

1-(4-Bromo-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester

Cat. No.: B1371653
CAS No.: 1197232-22-6
M. Wt: 309.16 g/mol
InChI Key: HLCQKXHFMQEXHS-UHFFFAOYSA-N
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Description

1-(4-Bromo-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester is an organic compound that features a pyrazole ring substituted with a 4-bromo-benzyl group and an ethyl ester group at the 4-carboxylic acid position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, the use of automated systems for monitoring and controlling reaction parameters would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Substituted pyrazole derivatives with various functional groups.

    Ester Hydrolysis: 1-(4-Bromo-benzyl)-1H-pyrazole-4-carboxylic acid.

    Oxidation and Reduction: Oxidized or reduced forms of the pyrazole derivative.

Scientific Research Applications

1-(4-Bromo-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

  • 1-(4-Chloro-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester
  • 1-(4-Methyl-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester
  • 1-(4-Fluoro-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester

Uniqueness: 1-(4-Bromo-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, methyl, and fluoro analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity and selectivity towards certain targets.

Properties

IUPAC Name

ethyl 1-[(4-bromophenyl)methyl]pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2/c1-2-18-13(17)11-7-15-16(9-11)8-10-3-5-12(14)6-4-10/h3-7,9H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCQKXHFMQEXHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1)CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301198691
Record name Ethyl 1-[(4-bromophenyl)methyl]-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301198691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197232-22-6
Record name Ethyl 1-[(4-bromophenyl)methyl]-1H-pyrazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1197232-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-[(4-bromophenyl)methyl]-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301198691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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